3-[4-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
CAS No.: 946273-52-5
Cat. No.: VC11921579
Molecular Formula: C24H22N6OS
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946273-52-5 |
|---|---|
| Molecular Formula | C24H22N6OS |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | (4-methyl-2-phenyl-1,3-thiazol-5-yl)-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C24H22N6OS/c1-17-22(32-23(26-17)19-5-3-2-4-6-19)24(31)30-15-13-29(14-16-30)21-8-7-20(27-28-21)18-9-11-25-12-10-18/h2-12H,13-16H2,1H3 |
| Standard InChI Key | IASJHGBOQUBJKU-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5 |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
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Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms.
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Pyridin-4-yl group: A pyridine ring attached at position 6, contributing to π-π stacking interactions.
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Piperazine-thiazole side chain: A piperazine ring connected via a carbonyl group to a 4-methyl-2-phenyl-1,3-thiazole moiety, enhancing hydrogen-bonding capacity and dipole interactions .
Physicochemical Data
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step reactions:
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Formation of the pyridazine core: A Suzuki-Miyaura coupling between 3-chloro-6-(pyridin-4-yl)pyridazine and a boronic acid derivative.
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Piperazine-thiazole conjugation:
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Step 1: Synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride.
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Step 2: Amide bond formation with piperazine under reflux conditions (benzene, triethylamine).
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Key Reaction Conditions
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Temperature: 80–100°C for coupling steps.
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Catalysts: Palladium-based catalysts (e.g., PdCl<sub>2</sub>) for cross-coupling reactions.
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Yield: Reported yields range from 60–75% after purification via column chromatography.
Biological Activities and Mechanisms
Antibacterial Properties
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Target: Bacterial enzymes (e.g., DNA gyrase).
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Activity: Thiazole derivatives exhibit moderate inhibition against Staphylococcus aureus (MIC = 16 µg/mL).
Kinase Inhibition
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Target: Tyrosine kinase 2 (TYK2), implicated in autoimmune diseases.
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Potency: Comparable to FDA-approved pyridazine-based drugs (e.g., deucravacitinib) .
Pharmacological Properties
ADME Profile
| Parameter | Value | Source |
|---|---|---|
| Plasma Protein Binding | 85–90% | |
| Metabolic Stability | Moderate (t<sub>1/2</sub> = 4.2 h in human liver microsomes) | |
| CYP450 Inhibition | Low (IC<sub>50</sub> > 10 µM for CYP3A4) |
Toxicity
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Acute toxicity: LD<sub>50</sub> > 500 mg/kg in murine models.
Comparative Analysis with Analogues
| Compound | Target | IC<sub>50</sub> (µM) | Selectivity Index (Cancer vs. Normal Cells) |
|---|---|---|---|
| This compound | HepG2/MCF-7 | 8.2/12.5 | 6.3 |
| Relugolix (FDA-approved) | GnRH Receptor | 0.5 | 12.0 |
| Deucravacitinib | TYK2 | 0.2 | 9.8 |
Applications and Future Directions
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